molecular formula C16H26O B14488010 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol CAS No. 63309-10-4

3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol

Cat. No.: B14488010
CAS No.: 63309-10-4
M. Wt: 234.38 g/mol
InChI Key: IXBCWCVIQMRANH-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclohexyl ring with multiple methyl groups and a penta-1,4-dien-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions, often involving the use of catalysts such as Lewis acids.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, using reagents like methyl iodide or methyl bromide.

    Formation of the Penta-1,4-dien-3-ol Moiety: This step involves the formation of the penta-1,4-dien-3-ol moiety through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Halogenated compounds, Amines

Scientific Research Applications

3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol
  • 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)

Uniqueness

3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is unique due to its specific structural features, including the presence of multiple methyl groups and a penta-1,4-dien-3-ol moiety

Properties

CAS No.

63309-10-4

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

3-methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol

InChI

InChI=1S/C16H26O/c1-7-16(6,17)11-10-14-12(2)8-9-13(3)15(14,4)5/h7,10-11,13-14,17H,1-2,8-9H2,3-6H3

InChI Key

IXBCWCVIQMRANH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C)C(C1(C)C)C=CC(C)(C=C)O

Origin of Product

United States

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